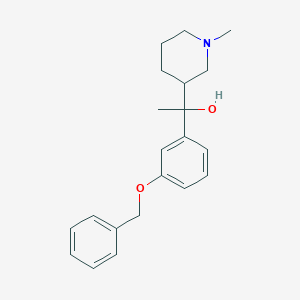

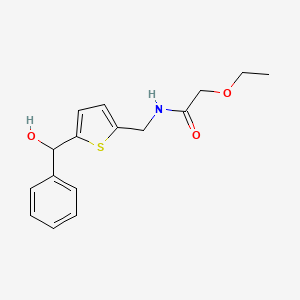

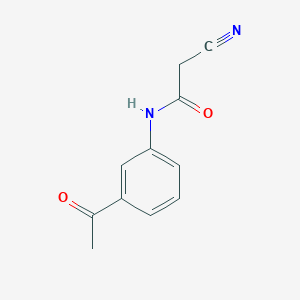

![molecular formula C20H17F3N2O3 B2529514 6-甲氧基-4-[4-(三氟甲基)苯胺基]-3-喹啉羧酸乙酯 CAS No. 477847-11-3](/img/structure/B2529514.png)

6-甲氧基-4-[4-(三氟甲基)苯胺基]-3-喹啉羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate is a compound that belongs to the quinoline class, which is known for its broad spectrum of biological activities. Quinolines and their derivatives have been extensively studied due to their potential as pharmaceutical agents, particularly as antibacterials. The presence of a trifluoromethyl group and a methoxy substituent in the compound suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of key intermediates through reactions with anilines. For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines has been shown to yield ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which can be cyclized to afford 2-trifluoromethyl-4-quinolinones . Additionally, photochemical reactions of ethoxycarbonyl-substituted quinolines have been investigated, leading to various products depending on the solvent used . These methods could potentially be adapted for the synthesis of Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with substituents influencing the overall shape and electronic distribution. For example, the study of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines revealed that the position of the methoxy group significantly affects the molecule's basicity and protonation trends . This suggests that the methoxy group in Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate could also play a crucial role in its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including photochemical processes that result in different products based on the reaction environment . The synthesis of related compounds, such as ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, involves multiple steps, including treatment with carbon disulfide, ethyl chloroformate, and cyclization reactions . These reactions highlight the versatility of quinoline derivatives in chemical synthesis and the potential for generating a wide array of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms, as seen in the synthesis of fluorinated quinolines with antibacterial activities, can significantly enhance the compound's properties . The trifluoromethyl group in Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate is likely to increase its lipophilicity, which could affect its pharmacokinetic profile and its ability to interact with biological membranes.

科学研究应用

合成和化学性质

- 6-甲氧基-4-[4-(三氟甲基)苯胺基]-3-喹啉羧酸乙酯参与各种喹啉衍生物的合成。例如,Gong 和 Kato (2004) 描述了一个涉及 N-(1-乙氧基-2,2,2-三氟乙基)苯胺的过程,该苯胺产生取代产物,这些产物是 4,4,4-三氟丁酸的前体,最终生成 2-三氟甲基-2,3-二氢-1H-喹啉-4-酮 (Gong & Kato, 2004).

- Bänziger 等人 (2000) 报告了外消旋-(3S,4aR,10aR)-6-甲氧基-1-丙基-1,2,3,4,4a,5,10,10a-八氢苯并[g]喹啉-3-羧酸甲酯的大规模合成,该甲酯是药用活性化合物的一种重要中间体,其中 6-甲氧基-4-[4-(三氟甲基)苯胺基]-3-喹啉羧酸乙酯有可能被使用 (Bänziger et al., 2000).

药用应用

- Marull、Lefebvre 和 Schlosser (2004) 讨论了将 4-(三氟甲基)-2-喹啉酮转化为各种化合物,包括 4-(三氟甲基)喹啉和 4-(三氟甲基)-2-喹啉羧酸,这些化合物在药物化学中很重要 (Marull, Lefebvre, & Schlosser, 2004).

- 余良 (2012) 合成了具有潜在抗球虫活性的 6-芳氧基甲氧基-7-甲基-4-羟基-3-喹啉羧酸乙酯,表明 6-甲氧基-4-[4-(三氟甲基)苯胺基]-3-喹啉羧酸乙酯在开发治疗家禽感染的化合物中发挥作用 (Yu-liang, 2012).

生物和药物化学

- 颜等人 (2008) 合成了一系列 6-芳氧基甲氧基-7-烷氧基-4-羟基-3-喹啉羧酸乙酯作为抗球虫药,展示了这些化合物的潜在医学应用 (Yan et al., 2008).

- 崔等人 (2001) 讨论了六氢吡咯并[1,2-a]喹啉酮的合成,这些喹啉酮是 [a]-稠合氟喹诺酮的前体,这是药物化学中一个重要的领域,其中 6-甲氧基-4-[4-(三氟甲基)苯胺基]-3-喹啉羧酸乙酯可能适用 (Tsoi et al., 2001).

抗菌研究

- Mermer 等人 (2018) 对由 4-氧代-1,4-二氢喹啉-3-羧酸乙酯合成的喹诺酮-三唑杂化物进行了一项研究,该杂化物显示出作为抗菌剂的潜力,表明相关化合物在抗菌研究中的作用 (Mermer et al., 2018).

属性

IUPAC Name |

ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-3-28-19(26)16-11-24-17-9-8-14(27-2)10-15(17)18(16)25-13-6-4-12(5-7-13)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAZYJPIJZLXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

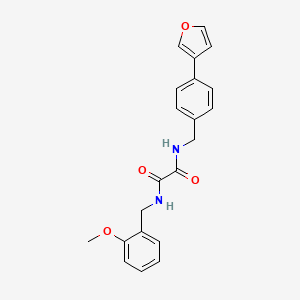

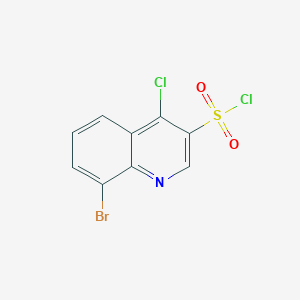

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

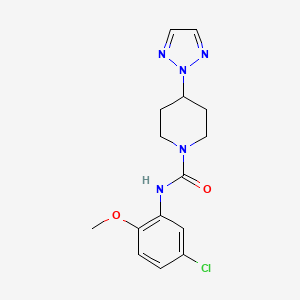

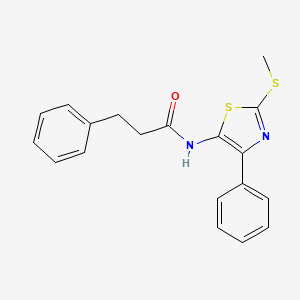

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

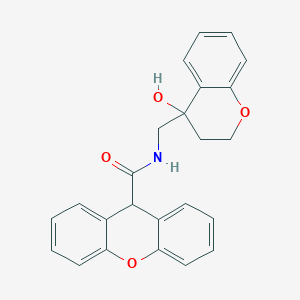

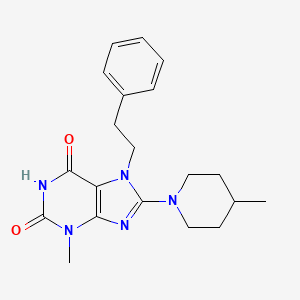

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)